ANHYDROPERFORINE
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroperforine can be synthesized through the intramolecular cyclization of haplophyllidine. This process involves the use of mineral acids such as sulfuric acid, nitric acid, and perchloric acid at room temperature . The cyclization reaction leads to the formation of this compound by eliminating methanol and aromatizing the ring structure .
Industrial Production Methods: The industrial production of this compound primarily involves the extraction of the compound from the seeds of Haplophyllum perforatum. The seeds are subjected to various extraction processes to isolate the alkaloid . The extracted compound is then purified using chromatographic techniques to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Anhydroperforine undergoes several types of chemical reactions, including nitration, bromination, and cyclization . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Nitration: Nitric acid and acetic anhydride are commonly used for nitration reactions.
Bromination: Bromine and bromosuccinimide are used for bromination reactions.
Major Products Formed:
Scientific Research Applications
Anhydroperforine has several scientific research applications due to its unique chemical structure and properties:
Mechanism of Action
The mechanism of action of anhydroperforine involves its interaction with various molecular targets and pathways:
Cyclization and Aromatization: The compound undergoes intramolecular cyclization and aromatization reactions, which are crucial for its biological activity.
Molecular Targets: this compound targets specific enzymes and receptors in the central nervous system, contributing to its antimicrobial and cytotoxic effects.
Pathways Involved: The compound’s effects are mediated through pathways involving the modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Anhydroperforine is unique among quinoline alkaloids due to its specific structural features and reactivity:
Properties
CAS No. |
22952-50-7 |
---|---|
Molecular Formula |
C18H23NO4 |
Molecular Weight |
317.1627 g/mol |
Synonyms |
6,7,8-tetrahydro-4,8-dimethoxy-11, 11-dimethyl-2,3-furanoquinoline |
Origin of Product |
United States |
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